molecular formula C11H10BrNO3 B14609130 6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran CAS No. 57544-30-6

6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran

Cat. No.: B14609130
CAS No.: 57544-30-6
M. Wt: 284.11 g/mol
InChI Key: MXVXBQBOTUKXBM-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to the benzopyran ring.

Preparation Methods

The synthesis of 6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethyl-3-nitro-2H-1-benzopyran using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Scientific Research Applications

6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the benzopyran ring structure also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran can be compared with other similar compounds such as:

Properties

CAS No.

57544-30-6

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

6-bromo-2,2-dimethyl-3-nitrochromene

InChI

InChI=1S/C11H10BrNO3/c1-11(2)10(13(14)15)6-7-5-8(12)3-4-9(7)16-11/h3-6H,1-2H3

InChI Key

MXVXBQBOTUKXBM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CC2=C(O1)C=CC(=C2)Br)[N+](=O)[O-])C

Origin of Product

United States

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